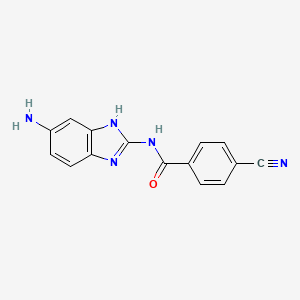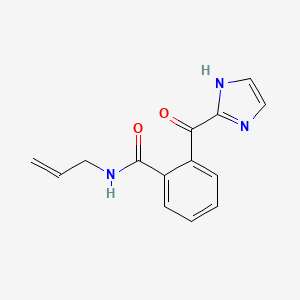
2-(3-Amino-6-chloropyridin-2-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Amino-6-chloropyridin-2-yl)acetonitrile is a chemical compound with the molecular formula C7H6ClN3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of an amino group at the 3-position, a chlorine atom at the 6-position, and an acetonitrile group at the 2-position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-6-chloropyridin-2-yl)acetonitrile typically involves the chlorination of 2-amino-3-pyridineacetonitrile. One common method includes the use of phosphorus oxychloride (POCl3) as a chlorinating agent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(3-Amino-6-chloropyridin-2-yl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The nitrile group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Major Products
Substitution: Formation of 2-(3-Amino-6-substituted-pyridin-2-yl)acetonitrile.
Oxidation: Formation of 2-(3-Nitro-6-chloropyridin-2-yl)acetonitrile.
Reduction: Formation of 2-(3-Amino-6-chloropyridin-2-yl)ethylamine.
科学的研究の応用
2-(3-Amino-6-chloropyridin-2-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of 2-(3-Amino-6-chloropyridin-2-yl)acetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the amino and chlorine groups can influence its binding affinity and specificity towards molecular targets.
類似化合物との比較
Similar Compounds
2-Chloro-5-pyridineacetonitrile: Similar structure but lacks the amino group.
3-Amino-2-chloropyridine: Similar structure but lacks the acetonitrile group.
2-(6-Chloropyridin-3-yl)acetonitrile: Similar structure but lacks the amino group.
Uniqueness
2-(3-Amino-6-chloropyridin-2-yl)acetonitrile is unique due to the presence of both the amino and acetonitrile groups on the pyridine ring
特性
分子式 |
C7H6ClN3 |
|---|---|
分子量 |
167.59 g/mol |
IUPAC名 |
2-(3-amino-6-chloropyridin-2-yl)acetonitrile |
InChI |
InChI=1S/C7H6ClN3/c8-7-2-1-5(10)6(11-7)3-4-9/h1-2H,3,10H2 |
InChIキー |
VPUFWBXIVDLOEA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1N)CC#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(tert-Butyl) 2,4-diethyl 7,8-dihydropyrido[4,3-d]pyrimidine-2,4,6(5H)-tricarboxylate](/img/structure/B12950539.png)
![Benzoic acid, 3-[2,4-dioxo-3-(4-phenoxyphenyl)-1-imidazolidinyl]-](/img/structure/B12950546.png)









![2-((2-Ethyl-6-(4-(2-(3-hydroxyazetidin-1-yl)-2-oxoethyl)piperazin-1-yl)imidazo[1,2-a]pyrazin-3-yl)(methyl)amino)-4-(4-fluorophenyl)thiazole-5-carbonitrile](/img/structure/B12950588.png)
![N-(7-Iodo-4-methoxythiazolo[4,5-c]pyridin-2-yl)benzamide](/img/structure/B12950606.png)
